

# Application Note: Mass Spectrometry-Based Proteomics for Off-Target Identification of Navtemadlin

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Navtemadlin (also known as KRT-232 or AMG-232) is a potent, selective, orally available small-molecule inhibitor of the Murine Double Minute 2 (MDM2) protein.[1] Its primary mechanism of action is to disrupt the protein-protein interaction between MDM2 and the tumor suppressor protein p53.[2][3] MDM2 is a key negative regulator of p53, targeting it for ubiquitination and subsequent proteasomal degradation.[1] By inhibiting MDM2, Navtemadlin stabilizes and activates p53, restoring its function to induce cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][4] While preclinical and clinical data suggest Navtemadlin has a high degree of selectivity for MDM2, the comprehensive identification of potential off-targets is a critical step in drug development to understand secondary pharmacology and predict potential adverse effects.[2][5][6]

Mass spectrometry (MS)-based chemical proteomics has emerged as a powerful, unbiased set of techniques for the global identification of small molecule-protein interactions directly in a physiologically relevant context.[7][8][9] Among these methods, Thermal Proteome Profiling (TPP) offers a significant advantage as it can be applied in living cells without any chemical modification of the drug, thereby preserving its native bioactivity.[10][11] TPP leverages the principle that the binding of a ligand, such as a drug, alters a protein's thermal stability.[10][12] By measuring changes in protein melting temperatures across the proteome in the presence

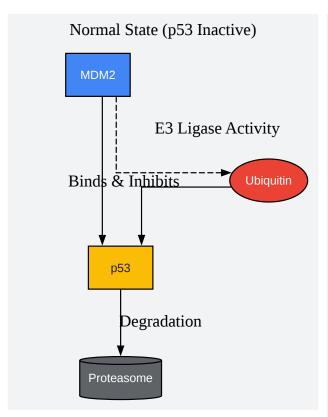


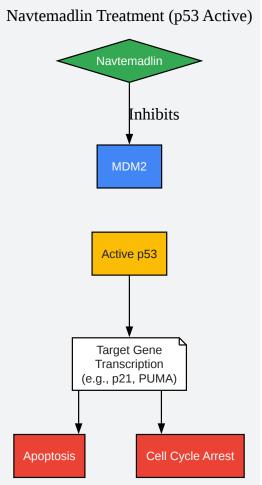
and absence of the drug, TPP enables the unbiased identification of both on-target and off-target interactions.[11][12][13]

This application note provides a detailed protocol for using TPP coupled with quantitative mass spectrometry to identify potential off-targets of Navtemadlin.

#### **Navtemadlin's Mechanism of Action**

The following diagram illustrates the canonical MDM2-p53 signaling pathway and the mechanism by which Navtemadlin exerts its therapeutic effect.





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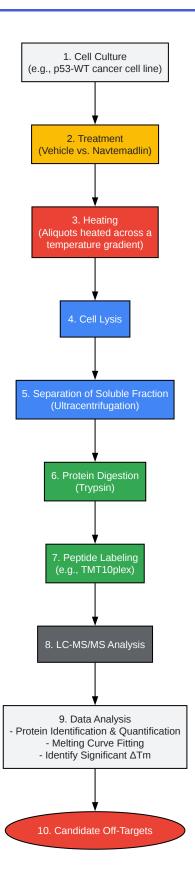


Figure 1: Navtemadlin's Mechanism of Action.

# **Experimental Workflow: Thermal Proteome Profiling** (TPP)

The diagram below outlines the major steps in the TPP workflow for identifying Navtemadlin off-targets.





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Figure 2: TPP Experimental Workflow.



## Protocol: TPP for Navtemadlin Off-Target Identification

This protocol describes a temperature-range TPP (TPP-TR) experiment.[10][12] It is designed to determine the melting curves of thousands of proteins to identify those with altered thermal stability upon Navtemadlin treatment.

#### Part 1: Cell Culture and Treatment

- Cell Line Selection: Culture a human cancer cell line with wild-type TP53 (e.g., SJSA-1, A549) in the appropriate medium until they reach 70-80% confluency.
- Harvesting: Harvest cells by scraping or gentle trypsinization, wash twice with ice-cold PBS, and determine the cell count.
- Treatment: Resuspend the cell pellet in the appropriate culture medium to a density of 20 x 106 cells/mL. Divide the cell suspension into two groups:
  - Vehicle Control: Add DMSO (or the appropriate vehicle) to a final concentration of 0.1%.
  - Navtemadlin Treatment: Add Navtemadlin to the desired final concentration (e.g., 10 μM).
- Incubation: Incubate both groups for 1 hour at 37°C with gentle agitation.

#### **Part 2: Thermal Shift Assay**

- Aliquoting: Aliquot 100 μL of each cell suspension (Vehicle and Navtemadlin) into 10 separate PCR tubes.
- Heating: Place the PCR tubes in a thermal cycler with a temperature gradient. Heat the aliquots for 3 minutes across a range of 10 different temperatures (e.g., from 37°C to 67°C in 3-4°C increments).[12]
- Cooling: After heating, cool the samples to room temperature for 3 minutes.
- Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).



- Separation: Transfer the lysates to ultracentrifuge tubes and centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the aggregated, denatured proteins.
- Collection: Carefully collect the supernatant containing the soluble protein fraction.

#### **Part 3: Sample Preparation for Mass Spectrometry**

- Protein Quantification: Determine the protein concentration of each supernatant (e.g., using a BCA assay).
- Reduction and Alkylation: Take an equal amount of protein from each sample (e.g., 50 μg).
   Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
- Digestion: Digest the proteins into peptides overnight using sequencing-grade trypsin.
- Peptide Labeling: Label the peptides from each of the 10 temperature points with a unique channel of an isobaric tandem mass tag (TMT10plex) reagent, following the manufacturer's protocol.[14] This is done separately for the vehicle and Navtemadlin-treated sets.
- Pooling and Cleanup: Combine the TMT-labeled peptides from the 10 temperature points for the vehicle set into one sample, and do the same for the Navtemadlin set. Clean up the two pooled samples using C18 solid-phase extraction.

#### Part 4: LC-MS/MS Analysis

- Chromatography: Analyze the two pooled TMT-labeled peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution Orbitrap mass spectrometer.
- Data Acquisition: Use a data-dependent acquisition (DDA) method with higher-energy collisional dissociation (HCD) to fragment the TMT reporter ions for quantification.

#### **Part 5: Data Analysis**

 Database Search: Search the raw MS data against a human protein database (e.g., UniProt/Swiss-Prot) using a search engine like Sequest or MaxQuant to identify and quantify proteins.



- Data Normalization: Normalize the TMT reporter ion intensities to correct for loading variations.
- Melting Curve Fitting: For each identified protein, plot the relative soluble fraction as a
  function of temperature for both the vehicle and Navtemadlin-treated conditions. Fit the data
  to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the
  temperature at which 50% of the protein is denatured.
- Identifying Hits: Calculate the change in melting temperature (ΔTm = TmNavtemadlin TmVehicle) for each protein. Identify proteins with a statistically significant ΔTm (e.g., |ΔTm| > 1°C and p-value < 0.05) as potential binding partners.[11]</li>

#### **Results and Data Presentation**

The primary output of a TPP experiment is a list of proteins with altered thermal stability upon drug treatment. A positive  $\Delta$ Tm indicates that Navtemadlin binding stabilizes the protein, while a negative  $\Delta$ Tm suggests destabilization. This data should be summarized in a clear, tabular format to facilitate interpretation and prioritization of candidates for further validation.

Table 1: Hypothetical TPP Results for Navtemadlin Treatment



Protein ID (UniProt)	Gene Name	Descripti on	ΔTm (°C)	p-value	Biologica I Function	Notes
Q00987	MDM2	E3 ubiquitin- protein ligase Mdm2	+5.8	< 0.0001	Negative regulator of p53	On-Target
P04637	TP53	Cellular tumor antigen p53	+1.5	0.03	Tumor suppressor	Indirect effect / complex stabilizatio n
P41220	CSNK2A1	Casein kinase II subunit alpha	+2.1	0.005	Serine/thre onine protein kinase	Potential Off-Target
Q13547	UBE2N	Ubiquitin- conjugatin g enzyme E2 N	-1.8	0.01	Ubiquitinati on pathway	Potential Off-Target
P62258	RPLP0	60S acidic ribosomal protein P0	+0.2	0.65	Protein synthesis	Not significant
P08670	VIM	Vimentin	-0.1	0.88	Intermediat e filament	Not significant

### **Discussion and Validation**

The hypothetical results in Table 1 show a significant positive thermal shift for MDM2, confirming robust target engagement by Navtemadlin in the cellular context. The smaller, but still significant, shift for TP53 may indicate stabilization of the p53 protein as a downstream consequence of MDM2 inhibition or stabilization within a larger complex.



The proteins CSNK2A1 and UBE2N show significant thermal shifts and are therefore prioritized as potential off-targets. These candidates require validation through orthogonal methods to confirm a direct physical interaction and assess the functional consequences of this binding. Validation strategies include:

- In Vitro Binding Assays: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can confirm direct binding and determine affinity.
- Cellular Target Engagement Assays: A compound concentration range TPP (TPP-CCR) or a cellular thermal shift assay (CETSA) can be used to confirm target engagement in cells.[12]
- Functional Assays: If the putative off-target is an enzyme, its activity can be measured in the presence of Navtemadlin.
- Affinity Purification-Mass Spectrometry (AP-MS): Using a modified probe of Navtemadlin can also be used to identify binding partners, which can provide complementary evidence.[2][3]

#### Conclusion

Thermal Proteome Profiling is a powerful and unbiased platform for assessing the target and off-target landscape of small molecules like Navtemadlin.[10][13] The label-free, in-cell nature of the assay provides a high-fidelity snapshot of drug-protein interactions within a native biological system. By providing a detailed protocol and data interpretation framework, this application note demonstrates how TPP can be integrated into the drug development pipeline to build a comprehensive selectivity profile, de-risk potential safety liabilities, and elucidate novel mechanisms of action.

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